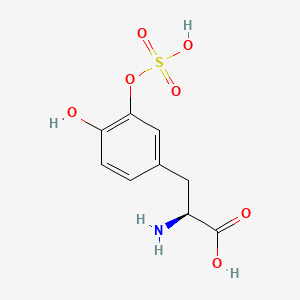
DOPA sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DOPA sulfate, also known as 3,4-dihydroxyphenylalanine sulfate, is a derivative of the amino acid tyrosine. It is a significant compound in the metabolism of catecholamines, which are crucial neurotransmitters in the brain. This compound is involved in various biochemical pathways and has been studied for its potential roles in neurodegenerative diseases and other medical conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DOPA sulfate typically involves the sulfonation of 3,4-dihydroxyphenylalanine (DOPA). This process can be achieved using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve enzymatic methods using tyrosine phenol-lyase (TPL) to catalyze the conversion of tyrosine to DOPA, followed by chemical sulfonation. This method is considered more environmentally friendly and cost-effective compared to purely chemical synthesis routes.
Analyse Chemischer Reaktionen
Types of Reactions
DOPA sulfate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates in the synthesis of melanin and other pigments.
Reduction: Reduction of this compound can lead to the formation of catecholamines such as dopamine.
Substitution: The sulfate group in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dopamine and other catecholamines.
Substitution: Various substituted phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
DOPA sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in the metabolism of catecholamines and its potential impact on neurodegenerative diseases.
Medicine: Investigated for its therapeutic potential in treating conditions such as Parkinson’s disease and hypertension.
Industry: Utilized in the production of adhesives, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
DOPA sulfate exerts its effects primarily through its role in the metabolism of catecholamines. It is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). Dopamine then acts on dopamine receptors in the brain, influencing various physiological processes such as movement, mood, and cognition. The sulfate group in this compound may also play a role in modulating its bioavailability and stability in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-DOPA (Levodopa): A precursor to dopamine, commonly used in the treatment of Parkinson’s disease.
Dopamine: A neurotransmitter involved in regulating movement and emotional responses.
Methyldopa: An antihypertensive agent that is an analog of DOPA.
Uniqueness of DOPA Sulfate
This compound is unique due to its sulfate group, which influences its solubility, stability, and bioavailability. This makes it distinct from other catecholamine precursors and metabolites. Additionally, the presence of the sulfate group may affect its interactions with enzymes and receptors, leading to different pharmacological and physiological effects.
Eigenschaften
CAS-Nummer |
96253-55-3 |
|---|---|
Molekularformel |
C9H11NO7S |
Molekulargewicht |
277.25 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxy-3-sulfooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO7S/c10-6(9(12)13)3-5-1-2-7(11)8(4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H,14,15,16)/t6-/m0/s1 |
InChI-Schlüssel |
SWJDFMNJUOJVPA-LURJTMIESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)OS(=O)(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)OS(=O)(=O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
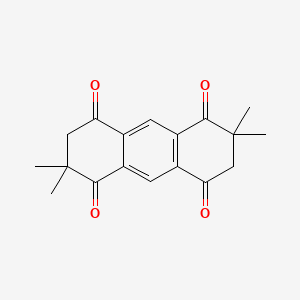
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)
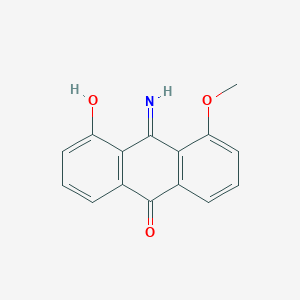
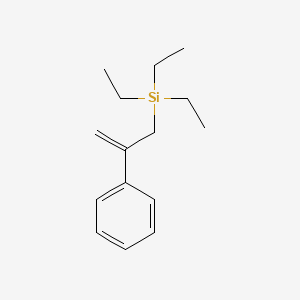

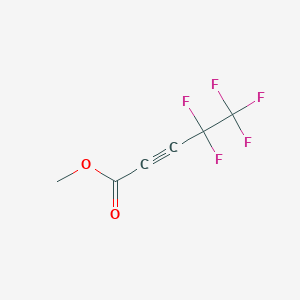
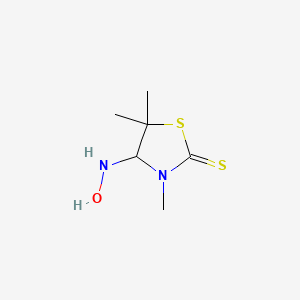

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
![2-[3-(Benzenesulfonyl)prop-1-en-2-yl]cyclopentan-1-one](/img/structure/B14335639.png)


